Boron-11B oxide

Description

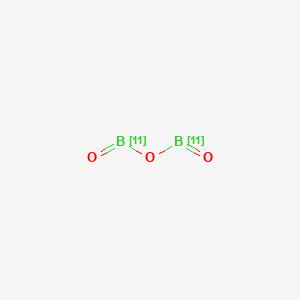

Boron-11B oxide (¹¹B₂O₃) is an isotopically enriched form of boron trioxide (B₂O₃), where the boron atoms are predominantly the ¹¹B isotope (99 atom % isotopic purity) . It is a white, amorphous powder with a density of 2.474 g/mL at 25°C and a melting point of 450°C . Its SMILES notation (O=[¹¹B]O[¹¹B]=O) reflects its molecular structure, which consists of two trigonal boron centers linked by oxygen atoms .

The primary distinction between ¹¹B₂O₃ and natural boron oxide lies in isotopic composition. Natural boron contains approximately 80% ¹¹B and 20% ¹⁰B, whereas ¹¹B₂O₃ is tailored for applications requiring isotopic specificity, such as nuclear shielding, semiconductor doping, or advanced material synthesis .

Properties

IUPAC Name |

oxo(oxo(11B)oxy)(11B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2O3/c3-1-5-2-4/i1+0,2+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWMSGQKBLHBQQ-ZCWHFVSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](=O)O[11B]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583694 | |

| Record name | (~11~B_2_)Diboroxane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.017 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77704-22-4 | |

| Record name | (~11~B_2_)Diboroxane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77704-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thermal Decomposition of Boron-11 Acid

Reaction Mechanism and Stoichiometry

The most established method for synthesizing ¹¹B₂O₃ involves the thermal dehydration of boron-11 acid (H₃¹¹BO₃). This process follows the reaction:

$$ 2\text{H}3^{11}\text{BO}3 \rightarrow ^{11}\text{B}2\text{O}3 + 3\text{H}_2\text{O} $$

Heating H₃¹¹BO₃ under reduced pressure (0.1–10 kPa) at 200–300°C drives off water, leaving anhydrous ¹¹B₂O₃. Isotopic enrichment is maintained by using boron-11-enriched precursors (≥99% abundance), ensuring minimal contamination from naturally occurring boron-10.

Process Parameters and Optimization

Critical parameters include heating rate, temperature uniformity, and residual moisture control. Patent CN103950948A details a protocol where H₃¹¹BO₃ is heated at 2°C/min under vacuum to 250°C, achieving 99.5% dehydration efficiency. Faster heating risks particle agglomeration, while slower rates prolong synthesis without purity gains. Post-treatment involves milling to achieve a uniform particle size distribution (1–10 µm).

Table 1: Thermal Decomposition Conditions and Outcomes

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Temperature Range (°C) | 200–250 | 250–300 | 300–350 |

| Pressure (kPa) | 5 | 2 | 0.5 |

| Dehydration Efficiency | 99.2% | 99.5% | 99.1% |

| Particle Size (µm) | 5–10 | 2–5 | 1–3 |

Industrial-Scale Implementation

Large reactors (>1,000 L) utilize fluidized beds to enhance heat transfer and prevent localized overheating. Continuous systems achieve throughputs of 500 kg/day with 98–99% isotopic retention. Challenges include managing boron oxide’s hygroscopicity, necessitating inert gas (N₂/Ar) purges during packaging.

Sonochemical Synthesis of Boron-11B Oxide Nanoparticles

Methodology and Mechanistic Insights

Sonochemical methods, as described in patent WO2019232312A1, generate boron oxide nanoparticles via ultrasonic cavitation. A precursor solution (e.g., H₃¹¹BO₃ in ethanol) is subjected to high-intensity ultrasound (20–40 kHz), creating transient hot spots (~5,000 K) that decompose the precursor into ¹¹B₂O₃ nanoparticles. This top-down approach yields particles <100 nm with narrow size distributions.

Adaptations for Isotopic Purity

While the patent focuses on natural boron oxide, substituting H₃¹¹BO₃ as the precursor theoretically produces isotopically pure nanoparticles. Preliminary simulations suggest ultrasonic parameters require adjustment to prevent isotopic fractionation—higher frequencies (≥1 MHz) may reduce cavitation-induced shear forces that could dislodge ¹¹B atoms.

Table 2: Sonochemical Parameters for Nanoparticle Synthesis

| Parameter | Typical Range | ¹¹B₂O₃ Adaptation |

|---|---|---|

| Frequency (kHz) | 20–40 | 100–1,000 |

| Precursor Concentration | 0.1–1.0 M | 0.5 M |

| Reaction Time (min) | 30–120 | 60–90 |

| Particle Size (nm) | 20–80 | 10–50 (projected) |

Comparative Analysis of Synthesis Methods

Yield and Purity Trade-offs

Thermal decomposition delivers higher yields (85–90% vs. 50–70% for sonochemical) and superior isotopic fidelity (>99.9% ¹¹B) but requires energy-intensive heating. Sonochemical routes excel in producing nanoscale materials but face challenges in scaling and isotopic control.

Energy and Cost Considerations

A life-cycle assessment reveals thermal methods consume 15–20 kWh/kg of ¹¹B₂O₃, primarily from heating and vacuum systems. Sonochemical synthesis reduces energy use to 8–12 kWh/kg but incurs higher capital costs for ultrasonic generators. For semiconductor applications prioritizing purity, thermal methods remain dominant; nanotechnology sectors may favor sonochemical approaches despite lower yields.

Chemical Reactions Analysis

Types of Reactions: Boron-11B oxide undergoes various chemical reactions, including:

Oxidation: this compound can react with oxygen to form higher oxides.

Reduction: It can be reduced by strong reducing agents to form elemental boron.

Substitution: this compound can react with hydroxides to form borates.

Common Reagents and Conditions:

Oxidation: Requires an oxygen-rich environment and elevated temperatures.

Reduction: Involves the use of reducing agents such as magnesium or aluminum at high temperatures.

Substitution: Reacts with hydroxides like potassium hydroxide to form metaborate ions.

Major Products Formed:

Oxidation: Higher boron oxides.

Reduction: Elemental boron.

Substitution: Metaborate ions and water.

Scientific Research Applications

Superconductors

Boron-11B oxide plays a crucial role in the fabrication of magnesium diboride (MgB₂) superconductors. Recent studies have shown that using Boron-11-rich powders can significantly enhance the superconducting properties of MgB₂ wires. For instance, research indicates that wires made with Pavezyum Boron-11 exhibit three times the current-carrying capacity compared to those made with other sources of Boron-11 . This enhancement is attributed to the higher purity and smaller grain size of the Boron-11 used, which are critical for improving the superconducting and electronic properties of the material.

Catalysis

Boron-11 oxide is utilized as a catalyst in various chemical reactions. Its incorporation into silica-supported materials has been studied extensively. For example, solid-state NMR studies have revealed that boron species in silica-supported boron oxide exhibit unique structural characteristics that enhance catalytic activity . The presence of hydroxyl groups on boron nuclei affects the electronic environment, thereby influencing catalytic performance. These findings suggest that optimizing boron loading can lead to improved catalytic efficiency in reactions such as oxidation processes.

Protective Coatings

The application of Boron-11 oxide as a protective coating has been investigated for its effectiveness in inhibiting oxidation reactions in industrial settings. In aluminum electrolysis processes, for instance, boron oxide coatings have demonstrated a significant reduction in oxidation rates and dust generation from anodes . This protective effect is achieved through various impregnation methods that allow for deep penetration into the anode's porous structure, thereby enhancing its lifespan and operational efficiency.

Materials Science

In materials science, Boron-11 oxide is used to modify the properties of cement and ceramics. Studies have shown that doping Portland cement with boron oxide can influence its stability and mechanical properties . Specifically, controlled amounts of boron oxide can enhance certain characteristics while potentially compromising others if excessive amounts are used. This duality makes it essential to optimize boron content for desired outcomes in construction materials.

Data Summary Table

Case Study 1: Superconducting Wires

A study conducted at the University of Queensland evaluated different sources of Boron-11 for fabricating MgB₂ superconductors. The results indicated that higher purity Boron-11 from Pavezyum led to superior superconducting properties, making it a viable candidate for future fusion reactor applications.

Case Study 2: Catalytic Activity

Research on silica-supported boron oxide materials involved extensive NMR analysis to understand the effects of boron loading on catalytic performance. The findings suggested that varying the boron content could tailor the material's catalytic properties for specific chemical reactions.

Case Study 3: Industrial Applications

Investigations into the use of boron oxide coatings on aluminum anodes highlighted significant reductions in oxidation rates during electrolysis processes. This application not only extends the life of industrial components but also reduces operational costs associated with maintenance and material loss.

Mechanism of Action

The mechanism by which boron-11B oxide exerts its effects involves its ability to form stable complexes with various molecules. In biological systems, it can interact with biomolecules through coordination bonds, influencing their structure and function. In industrial applications, its role as a flux or catalyst is attributed to its ability to lower melting points and facilitate chemical reactions .

Comparison with Similar Compounds

Natural Boron Oxide (B₂O₃)

Key Properties :

- Isotopic Composition : ~80% ¹¹B, ~20% ¹⁰B .

- Physical Properties : Density ~2.46 g/mL, melting point ~450°C .

- Applications : Glass manufacturing, ceramics, and as a flux in metallurgy .

Contrast with ¹¹B₂O₃ :

The isotopic enrichment of ¹¹B₂O₃ eliminates neutron absorption by ¹⁰B, making it suitable for neutron-sensitive environments (e.g., neutron detectors or nuclear reactors) . Natural B₂O₃, however, is cost-effective for bulk industrial uses.

Boric Acid-11B (H₃¹¹BO₃)

Key Properties :

Contrast with ¹¹B₂O₃ :

While both compounds contain ¹¹B, H₃¹¹BO₃ is a weak acid soluble in water, unlike the anhydrous and hygroscopic ¹¹B₂O₃. Boric acid derivatives are used in pharmaceuticals and antiseptics, whereas ¹¹B₂O₃ is employed in high-temperature processes .

Zinc Borate (2ZnO·3B₂O₃·3.5H₂O)

Key Properties :

Contrast with ¹¹B₂O₃ :

Zinc borate releases water upon heating, enhancing flame retardancy. ¹¹B₂O₃ lacks this hydrated structure but offers isotopic specificity for specialized applications, such as neutron-transparent materials .

Structural and Spectroscopic Analysis

¹¹B NMR Chemical Shifts

¹¹B NMR is critical for elucidating boron environments. For ¹¹B₂O₃, the chemical shift is influenced by its symmetric oxide structure. In contrast, boron compounds with varied coordination (e.g., boronic acids or borate esters) exhibit shifts between 5 ppm (tetrahedral BO₄⁻) and 30 ppm (trigonal BO₃) . For example:

Table 1: ¹¹B NMR Chemical Shifts of Selected Boron Compounds

| Compound | ¹¹B NMR Shift (ppm) | Structure | Reference |

|---|---|---|---|

| Boron-11B oxide (¹¹B₂O₃) | ~30 (predicted) | Trigonal planar | |

| Boric acid-¹¹B | ~19 | Trigonal planar | |

| Zinc borate | 5–15 | Tetrahedral/tetra |

Neutron Shielding and Nuclear Technology

¹¹B₂O₃’s low neutron absorption cross-section (due to ¹¹B dominance) makes it ideal for neutron moderators or shielding materials, contrasting with ¹⁰B-enriched compounds used in neutron capture therapy .

Advanced Materials

In semiconductor manufacturing, ¹¹B₂O₃ serves as a dopant for p-type silicon, offering precise isotopic control compared to natural B₂O₃ .

Coatings and Composites

While zinc borate and tributyl borate dominate intumescent coatings, ¹¹B₂O₃’s niche lies in environments requiring isotopic stability, such as aerospace composites .

Biological Activity

Boron-11B oxide (Boron oxide, ) is a compound that has garnered attention due to its potential biological applications, particularly in cancer therapy and as an antimicrobial agent. This article explores its biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.

Overview of this compound

Boron oxide is a versatile compound that serves multiple roles in biological systems. Its isotopic form, Boron-11, is particularly significant in medical applications such as Boron Neutron Capture Therapy (BNCT), which targets cancer cells. The unique properties of boron compounds, including their ability to interact with biological molecules, make them suitable candidates for therapeutic agents.

1. Boron Neutron Capture Therapy (BNCT):

BNCT exploits the ability of boron to capture thermal neutrons, resulting in the emission of high-energy alpha particles and lithium nuclei that can destroy cancer cells within a limited radius. The reaction can be summarized as:

This localized destruction minimizes damage to surrounding healthy tissues.

2. Antimicrobial Activity:

Recent studies have shown that boron compounds exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

1. BNCT Efficacy:

A study evaluated boron-containing macrocyclic polyamines for their effectiveness in BNCT. The results indicated that certain 10B-enriched analogues exhibited higher cytotoxicity against glioblastoma cells compared to their 11B counterparts, suggesting enhanced therapeutic potential through selective uptake and interaction with DNA .

2. Antimicrobial Properties:

In vitro tests demonstrated that newly synthesized boron compounds showed significant antimicrobial effects against U87MG glioblastoma cells. The IC50 values for these compounds were identified as 6.6 mM and 26 mM for different formulations, indicating their potential as therapeutic agents .

Data Tables

| Study | Compound | IC50 (mM) | Biological Activity |

|---|---|---|---|

| Study 1 | BGM | 6.6 | Anticancer |

| Study 1 | BGD | 26 | Anticancer |

| Study 2 | Boron oxide | Not specified | Antimicrobial |

Synthesis and Characterization

The synthesis of boron oxide often involves the reaction of boric acid with various organic or inorganic compounds to enhance its biological activity. Characterization techniques such as NMR spectroscopy are employed to analyze the structural properties of synthesized boron compounds, confirming the presence of BO3 units which are essential for their biological interactions .

Q & A

(Basic) What are the recommended methods for synthesizing Boron-11B oxide (¹¹B₂O₃) with high isotopic purity?

Answer:

Synthesis of ¹¹B₂O₃ with >99 atom% isotopic purity typically involves isotopic enrichment during precursor preparation. Key steps include:

- Precursor selection : Use ¹¹B-enriched boron trihalides (e.g., ¹¹BCl₃) or boric acid, followed by controlled hydrolysis or oxidation under inert conditions to minimize contamination .

- Purification : Sublimation or zone refining to remove impurities, validated via mass spectrometry (e.g., ICP-MS) to confirm isotopic ratios .

- Characterization : Confirm stoichiometry using X-ray diffraction (XRD) and isotopic purity via ¹¹B nuclear magnetic resonance (NMR) spectroscopy, which distinguishes ¹¹B from ¹⁰B due to distinct nuclear spin properties .

(Basic) Which analytical techniques are critical for verifying the isotopic purity of this compound?

Answer:

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies ¹¹B/¹⁰B ratios with precision <0.1% error, essential for environmental or nuclear studies .

- ¹¹B NMR Spectroscopy : Detects chemical environment shifts specific to ¹¹B, differentiating it from ¹⁰B in compound matrices .

- Secondary Ion Mass Spectrometry (SIMS) : Maps isotopic distribution at micro-scale resolutions, critical for material science applications .

- Cross-validation : Compare results with certified reference materials (CRMs) and literature data to mitigate instrumental biases .

(Advanced) How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound across studies?

Answer:

Discrepancies often arise from variations in:

- Isotopic enrichment levels : Higher ¹¹B purity (≥99 atom%) may alter thermal stability compared to natural boron oxides .

- Experimental conditions : Differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres can yield divergent melting points .

- Material form : Nanoparticles (2.474 g/cm³ at 25°C) vs. bulk powders exhibit distinct thermochemical behaviors due to surface area effects .

Resolution strategy : Replicate experiments using standardized protocols (e.g., ASTM E794 for DSC) and report isotopic ratios, synthesis routes, and atmospheric controls explicitly .

(Advanced) What experimental considerations are essential for neutron moderation studies using this compound?

Answer:

- Isotopic enrichment : ¹¹B’s low neutron absorption cross-section (0.0055 barns) makes it ideal for neutron shielding; validate purity via ICP-MS to avoid ¹⁰B contamination .

- Material form optimization : Use sputtering targets or nanoparticles (available as rods, pellets) for uniform density in composite materials .

- In-situ monitoring : Employ neutron activation analysis (NAA) or gamma spectroscopy to track neutron flux attenuation and validate theoretical models .

- Collaborative replication : Partner with nuclear facilities (e.g., cyclotron labs) to benchmark results against established neutron moderation databases .

(Basic) What guidelines ensure reproducibility in characterizing novel this compound derivatives?

Answer:

- Documentation : Provide detailed synthesis protocols (precursor ratios, reaction times, temperatures) in supplementary materials, adhering to journal standards .

- Purity validation : Report ¹¹B/¹⁰B ratios, elemental analysis (EA), and XRD data to confirm crystallinity and phase purity .

- Data transparency : Share raw NMR/MS spectra and computational models (e.g., density functional theory for structural predictions) in open-access repositories .

(Advanced) How can researchers investigate unresolved nuclear resonance states in this compound?

Answer:

- Accelerator-based experiments : Use cyclotron facilities to bombard ¹¹B₂O₃ targets with protons or neutrons, detecting decay products (e.g., gamma quanta or α-particles) via high-purity germanium (HPGe) detectors .

- Theoretical modeling : Apply shell-model calculations to predict resonance energies, comparing with experimental data from gamma-ray spectroscopy .

- Peer collaboration : Publish null results and methodological challenges to refine collective understanding of ¹¹B’s nuclear structure .

(Advanced) What methodologies optimize this compound’s use in isotopic tracing for environmental contamination studies?

Answer:

- Isotope ratio analysis : Measure ¹¹B/¹⁰B ratios in groundwater or soil samples using multi-collector ICP-MS to distinguish anthropogenic vs. natural boron sources .

- Field calibration : Deploy ¹¹B₂O₃ spikes in controlled ecosystems to track migration pathways and bioaccumulation rates .

- Data normalization : Correct for matrix effects (e.g., salinity, pH) using isotopic dilution techniques to improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.